1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Description

Classification and Position within the Arylpiperazine Family

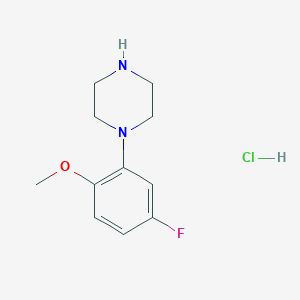

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride belongs to the N-arylpiperazine class, a subset of piperazine derivatives characterized by an aromatic ring directly attached to the nitrogen atom of the piperazine scaffold. Within this family, it is distinguished by its specific substituents: a fluorine atom at the para position (relative to the piperazine attachment) and a methoxy group at the ortho position of the phenyl ring. This substitution pattern confers unique electronic and steric properties, positioning it as a specialized intermediate for synthesizing bioactive molecules.

The compound’s classification aligns with long-chain arylpiperazines (LCAPs), which are known for their versatility in targeting serotonin (5-HT) and dopamine receptors. Structural analogs include 1-(4-fluoro-2-methoxyphenyl)piperazine, which lacks the fluorine but shares the methoxy substituent, and derivatives with extended alkyl chains for receptor-binding optimization.

Historical Development and Research Context

The development of N-arylpiperazines dates to the mid-20th century, driven by their potential as central nervous system (CNS) modulators. Early research focused on their antipsychotic and anxiolytic properties, culminating in drugs like risperidone. More recently, the 5-fluoro-2-methoxyphenyl variant has emerged as a key building block in medicinal chemistry, particularly in designing ligands for serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, and 5-HT₇) and androgen receptors (AR).

Key milestones include:

- Antihypertensive Agent Synthesis : Arylpiperazine derivatives have been integrated into hybrid molecules targeting cardiovascular disorders. For example, benzofuran-based derivatives with arylpiperazine moieties demonstrated dual β-blocker and antihypertensive activities.

- Cancer Research : The 5-fluoro-2-methoxyphenyl motif has been incorporated into benzoxazole and thiazole derivatives exhibiting cytotoxicity against prostate and breast cancer cells. These compounds often show selectivity for androgen-sensitive cancer lines (e.g., LNCaP).

- Distributed Drug Discovery (D3) : Solid-phase synthesis protocols for arylpiperazines, including this compound, have enabled global collaborative efforts to develop CNS agents.

Significance in Chemical Research and Building Block Applications

This compound serves as a critical precursor in synthesizing complex bioactive molecules. Its applications include:

| Application | Example Derivatives | Target Receptors/Pathways |

|---|---|---|

| Anticancer Agents | Benzoxazole-thiazole hybrids | Androgen receptors (AR), tubulin |

| Antipsychotic/Anxiolytic | Long-chain arylpiperazines (LCAPs) | 5-HT₁A, 5-HT₂A, dopamine D₂ |

| Antihypertensive Hybrids | Benzofuran-arylpiperazine conjugates | β-adrenergic receptors, renin-angiotensin system |

The compound’s fluorine and methoxy groups enhance receptor-binding affinity through hydrophobic interactions and electronic modulation. For instance, fluorine’s electronegativity increases the phenyl ring’s electron-withdrawing character, stabilizing π-interactions with aromatic residues in receptor binding pockets.

Structural and Functional Characteristics

Molecular Properties

The compound’s molecular formula is C₁₁H₁₆ClFN₂O , with a molecular weight of 246.71 g/mol . Key structural features include:

- SMILES :

COc1ccc(cc1N1CCNCC1)Cl - InChI :

1S/C11H15FN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 - LogP : 1.53 (moderate lipophilicity, favorable for CNS penetration).

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.71 g/mol | PubChem |

| LogP | 1.53 | Chemspace |

| Polar Surface Area | 25 Ų | Chemspace |

Protonation and Functional Behavior

In the hydrochloride salt form, both nitrogen atoms in the piperazine ring are protonated, as confirmed by solid-state NMR and IR spectroscopy. This dual protonation enhances water solubility and receptor-binding compatibility.

Electronic and Steric Effects

- Fluorine (5-position) : Increases electron-withdrawing effects, enhancing π-π interactions with aromatic residues in target proteins.

- Methoxy (2-position) : Provides steric bulk and modulates hydrogen-bonding potential, influencing binding selectivity.

These features make the compound particularly effective for designing ligands with nanomolar affinity for serotonin and androgen receptors.

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGFUOSQHKSTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 5-fluoro-2-methoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common methods include:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H16ClFN2O

Molecular Weight : 248.72 g/mol

IUPAC Name : 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride

The structure of this compound features a piperazine ring substituted with a 5-fluoro-2-methoxyphenyl group, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various conditions, including:

- Antidepressant Activity : Studies suggest that compounds with similar structures can modulate serotonin receptors, indicating potential antidepressant effects. Research has shown that piperazine derivatives can exhibit selective serotonin reuptake inhibition, which is a common mechanism for antidepressant drugs.

- Antipsychotic Properties : The compound's ability to interact with dopamine receptors makes it a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics allows researchers to explore its efficacy in treating schizophrenia and related disorders.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for developing treatments for mood disorders and schizophrenia.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels, supporting its potential as an antidepressant agent.

Case Study 2: Antipsychotic Evaluation

In another study focusing on antipsychotic properties, researchers evaluated the compound's effects on dopamine receptor binding. The results showed moderate affinity for D2 receptors, suggesting potential efficacy in reducing psychotic symptoms.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues: Substituent Variations

Halogen Substitution: Fluorine vs. Chlorine

- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (C₁₁H₁₆Cl₂N₂O) differs by replacing fluorine with chlorine at the 5-position. The chlorine atom increases molecular weight (263.16 g/mol vs. 234.25 g/mol for the fluoro analogue) and lipophilicity (higher LogP), which may influence blood-brain barrier permeability and metabolic stability .

- 1-(3-Chlorophenyl)piperazine hydrochloride (CPP) (C₁₀H₁₃Cl₂N₂) features a chlorine at the 3-position instead of 5-fluoro-2-methoxy substitution. This positional change alters receptor binding; CPP acts as a 5-HT₁B/1C agonist with documented effects on locomotor activity suppression in rats .

Methoxy Group Position and Additional Substituents

- 1-(2-Methoxyphenyl)piperazine hydrochloride (MPP) (C₁₁H₁₆ClN₂O) lacks the 5-fluoro substituent. It is a known 5-HT₁B agonist and inhibits sympathetic nerve discharge in preclinical models, accompanied by hypotension and bradycardia .

- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) (C₁₁H₁₃F₃N₂) replaces the 5-fluoro-2-methoxy group with a 3-trifluoromethyl substituent. TFMPP is a potent 5-HT₁B agonist and suppresses locomotor activity at lower doses than chlorine-substituted analogues .

Pharmacological Activity and Receptor Selectivity

Serotonin Receptor Interactions

- 5-HT₁B Agonism : The 2-methoxy substitution is critical for 5-HT₁B receptor binding, as seen in MPP and the target compound. The addition of a 5-fluoro group may enhance selectivity or binding affinity due to fluorine’s electronegativity and small atomic radius .

- Functional Variability : In contrast to 1-(3-chlorophenyl)piperazine (m-CPP), which exhibits mixed 5-HT₁B/1C activity and variable effects on sympathetic nerve discharge, the 5-fluoro-2-methoxy substitution in the target compound may stabilize receptor interactions, reducing off-target effects .

Behavioral and Cardiovascular Effects

- Locomotor Activity : TFMPP and m-CPP suppress locomotor activity via 5-HT₁B/1C receptors, while the target compound’s effects remain uncharacterized but are hypothesized to follow similar pathways .

- Cardiovascular Effects : MPP reduces blood pressure and heart rate via 5-HT₁B-mediated inhibition of sympathetic nerve discharge. The fluorine substituent in the target compound may modulate these effects by altering pharmacokinetics .

Physicochemical Properties

| Property | 1-(5-Fluoro-2-methoxyphenyl)piperazine HCl | 1-(5-Chloro-2-methoxyphenyl)piperazine HCl | 1-(3-Chlorophenyl)piperazine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 234.25 | 263.16 | 231.13 |

| LogP (Predicted) | ~1.8 | ~2.5 | ~2.2 |

| Key Substituents | 5-F, 2-OMe | 5-Cl, 2-OMe | 3-Cl |

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to other piperazine derivatives that have been studied for their interactions with various biological targets, including receptors involved in pain modulation, neuroprotection, and other therapeutic areas.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1421604-76-3

- Molecular Formula: C11H14ClF N2O

- Molecular Weight: 232.7 g/mol

The biological activity of this compound can be attributed to its interaction with several neurotransmitter receptors. Research indicates that piperazine derivatives often act as antagonists or agonists at various receptor sites, including:

- Serotonin Receptors (5-HT): These compounds may modulate serotonin pathways, which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptors: Some studies suggest potential dopaminergic activity, relevant for conditions like schizophrenia and Parkinson's disease.

- Sigma Receptors: The compound may exhibit activity at sigma receptors, which are implicated in pain modulation and neuroprotection.

Antinociceptive Effects

Research has shown that piperazine derivatives can enhance the analgesic effects of opioids by acting on sigma receptors. A study demonstrated that this compound significantly increased the efficacy of loperamide, an opioid agonist, in animal models. This suggests its potential utility in pain management therapies .

Neuroprotective Properties

Piperazine derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases. In vitro studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in Alzheimer's disease and other neurodegenerative conditions .

Study on Antinociceptive Activity

In a controlled study involving mice, this compound was administered alongside loperamide. The results indicated a significant increase in pain threshold compared to controls, suggesting a synergistic effect in pain relief .

Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively to sigma receptors with a binding affinity comparable to known antagonists. This interaction is hypothesized to enhance the analgesic properties observed in vivo .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| Receptor Interaction | Sigma receptors (potential antagonist) |

| Antinociceptive Effect | Significant enhancement of opioid analgesia |

| Neuroprotective Activity | Protective effects against oxidative stress |

| Binding Affinity | Comparable to established sigma antagonists |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-fluoro-2-methoxyphenyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Cyclo-condensation reactions are commonly employed. For example, diethanolamine can be halogenated to form intermediates, which react with substituted anilines (e.g., 5-fluoro-2-methoxyaniline) in aqueous solutions without catalysts . Optimize temperature (e.g., 140°C for distillation steps) and stoichiometric ratios to enhance purity and yield. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodology : Use a combination of spectroscopic methods:

- 1H/13C NMR : Confirm substituent positions on the phenyl and piperazine rings (e.g., fluoro and methoxy groups) .

- IR Spectroscopy : Identify functional groups like C-F (~1100 cm⁻¹) and aromatic C-O (methoxy, ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., C11H14ClFN2O for the free base) .

- HPLC-Purity Analysis : Use reversed-phase columns (C18) with UV detection at 254 nm for quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Emergency Procedures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can degradation products of this compound be identified under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis)?

- Methodology :

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) or UV light (ICH Q1B guidelines).

- Separation Techniques : Use micellar or microemulsion HPLC with cyanopropyl-bonded stationary phases to resolve degradation products (e.g., dehalogenated or demethylated derivatives) .

- LC-MS/MS : Correlate fragmentation patterns with proposed degradation pathways .

Q. What strategies can optimize selectivity in pharmacological assays targeting serotonin receptors?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., fluoro vs. chloro) and assess binding affinity via radioligand displacement assays (e.g., 5-HT1A/2A receptors) .

- Computational Modeling : Perform docking studies using software like AutoDock Vina to predict interactions with receptor binding pockets .

- In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to evaluate agonist/antagonist profiles .

Q. How can synthetic impurities be minimized during scale-up processes?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Recrystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal purity .

- Byproduct Analysis : Use GC-MS to identify and quantify volatile impurities (e.g., unreacted starting materials) .

Q. What in vitro/in vivo models are suitable for assessing neurotoxicity or metabolic stability?

- Methodology :

- Hepatic Microsomal Assays : Incubate the compound with rat/human liver microsomes to identify cytochrome P450-mediated metabolites .

- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models in rodents .

- Neurotoxicity Screening : Evaluate mitochondrial dysfunction (MTT assay) in SH-SY5Y neuronal cells .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported receptor binding affinities across studies?

- Methodology :

- Assay Standardization : Use reference ligands (e.g., 8-OH-DPAT for 5-HT1A) and uniform buffer conditions (pH, ion concentration) .

- Meta-Analysis : Compare data across multiple sources (e.g., Ki values from Radioligand Binding Database) and apply statistical weighting .

- Orthogonal Validation : Confirm results using alternative techniques (e.g., functional vs. binding assays) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Critical Analysis :

- Yield Limitations : Halogenation steps may produce β,β'-dihalogenated byproducts; optimize catalyst choice (e.g., PCl5 vs. SOCl2) .

- Scalability Issues : Transition from batch to flow chemistry for improved heat/mass transfer .

- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.